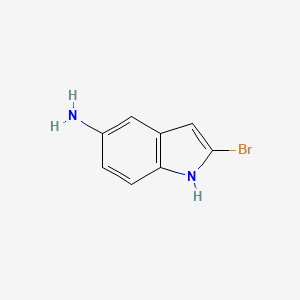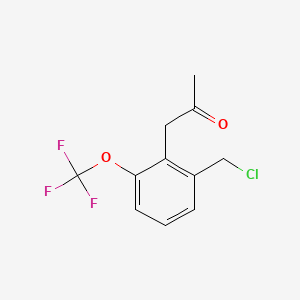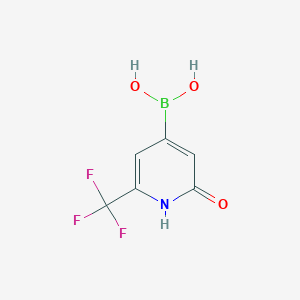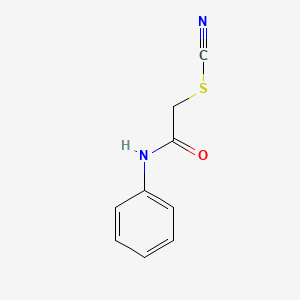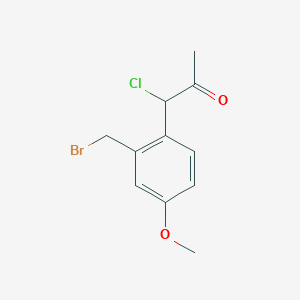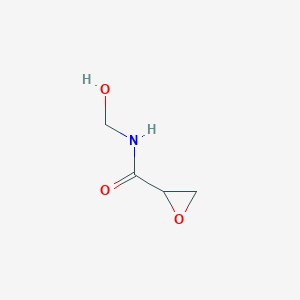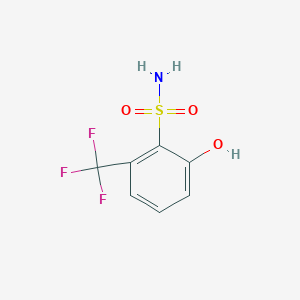
Methyl 2-(2,2-dicyanoethenyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2,2-dicyanoethenyl)benzoate is an organic compound with the molecular formula C₁₂H₈N₂O₂ It is known for its unique structure, which includes a benzoate ester linked to a dicyanoethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,2-dicyanoethenyl)benzoate typically involves the reaction of methyl benzoate with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, where the active methylene group of malononitrile reacts with the carbonyl group of methyl benzoate to form the dicyanoethenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents like ethanol or methanol are commonly used, and the reaction is typically carried out under reflux conditions to facilitate the condensation process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2,2-dicyanoethenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dicyanoethenyl group to amines or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated benzoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(2,2-dicyanoethenyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2,2-dicyanoethenyl)benzoate involves its interaction with various molecular targets. The dicyanoethenyl group can participate in electron-withdrawing interactions, affecting the reactivity of the compound. This can influence various biochemical pathways, including enzyme inhibition and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(2,2-dicyanoethenyl)benzoate
- Ethyl 4-(2-cyanoacetamido)benzoate
- Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate
Uniqueness
Methyl 2-(2,2-dicyanoethenyl)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its dicyanoethenyl group provides a high degree of reactivity, making it a valuable intermediate in organic synthesis and material science .
Propiedades
Número CAS |
2826-29-1 |
|---|---|
Fórmula molecular |
C12H8N2O2 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
methyl 2-(2,2-dicyanoethenyl)benzoate |
InChI |
InChI=1S/C12H8N2O2/c1-16-12(15)11-5-3-2-4-10(11)6-9(7-13)8-14/h2-6H,1H3 |
Clave InChI |
YECWQQOBHMFELK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14071323.png)
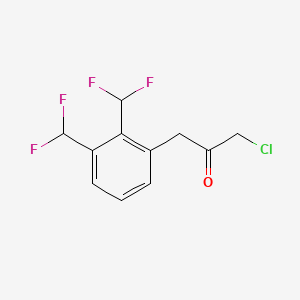
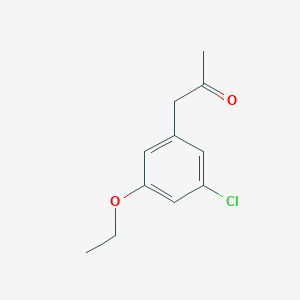
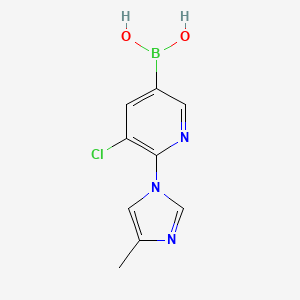
![4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14071337.png)
